molecular formula C14H17Cl2NO4 B1585993 (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid CAS No. 500788-91-0

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid

Numéro de catalogue: B1585993
Numéro CAS: 500788-91-0
Poids moléculaire: 334.2 g/mol
Clé InChI: KGXWCCCBQSYUKL-SNVBAGLBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid is a chiral Boc-protected amino acid derivative valued as a critical synthetic intermediate in medicinal chemistry and drug discovery research. This compound serves as a versatile building block for the synthesis of more complex bioactive molecules, particularly in the development of protease inhibitors and other pharmacologically active targets that require a specific (R)-configuration for stereoselective activity. The presence of the 2,3-dichlorophenyl moiety contributes to unique steric and electronic properties, influencing the binding affinity and selectivity of the resulting compounds. The tert-butoxycarbonyl (Boc) protecting group effectively shields the amine functionality, allowing for selective deprotection under mild acidic conditions to facilitate subsequent peptide coupling reactions in multi-step synthetic sequences. This makes it an essential reagent for constructing novel compound libraries and for exploring structure-activity relationships in pharmaceutical development. The product is For Research Use Only and is not intended for diagnostic or therapeutic applications. All statements are for informational purposes and are not intended to imply a guaranteed biological effect. Researchers should consult the safety data sheet prior to use.

Propriétés

IUPAC Name

(3R)-3-(2,3-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-10(7-11(18)19)8-5-4-6-9(15)12(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXWCCCBQSYUKL-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375907
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500788-91-0
Record name (βR)-2,3-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500788-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Stereocontrolled Amino Acid Synthesis via 1,3-Nitrogen Migration Catalyzed by (R,R)-FeBIPF₂

A recent and efficient method involves the stereocontrolled 1,3-nitrogen migration catalyzed by the chiral iron complex (R,R)-FeBIPF₂, which has been demonstrated to yield rearranged N-Boc-protected amino acid derivatives with excellent enantioselectivity and yield.

Reaction Conditions and Outcomes:

Parameter Details
Catalyst (R,R)-FeBIPF₂ (2.0 mol%)
Base 2,2,6,6-Tetramethylpiperidine (TMP)
Solvent 1,2-Dichlorobenzene (DCB)/CHCl₃ (1:1)
Temperature –50 °C
Reaction Time 16 hours
Yield Up to 98% (NMR yield)
Enantiomeric Excess (ee) Up to 98%

This method involves preparing azanyl esters (RCO₂NHBoc) via DCC-mediated coupling of carboxylic acids with N-Boc-protected hydroxylamine, followed by the Fe-catalyzed nitrogen migration to form the rearranged amino acid derivatives. The 2,3-dichlorophenyl substituent can be introduced via the corresponding carboxylic acid precursor.

Protection and Esterification Steps

  • The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) to form the Boc-protected amino acid.
  • The carboxylic acid functionality is often protected as a tert-butyl ester using tert-butyl-2,2,2-trichloroacetimidate under mild acidic conditions to avoid side reactions such as ether formation.
  • These protection steps are crucial for the selective functionalization and purification of intermediates.

Use of Carbamate Nitrogen Reactivity

The carbamate nitrogen in the Boc group exhibits lower nucleophilicity than N-alkyl counterparts, which allows selective formation of cyclic intermediates such as cyclic sulfamidates. These intermediates can be further oxidized and functionalized to yield the target compound or its radiolabeled analogs.

Representative Synthetic Scheme (Summary)

Comparative Data Table of Key Reaction Parameters

Step Reagents/Conditions Yield (%) Enantiomeric Excess (%) Notes
Boc Protection Di-tert-butyl dicarbonate, base 85–90 Not applicable Mild conditions to avoid side reactions
tert-Butyl Ester Formation tert-butyl-2,2,2-trichloroacetimidate, acid 75–85 Not applicable Avoids ether formation
Azanyl Ester Formation DCC coupling with BocNHOH 80–88 Not applicable Single-step preparation
1,3-Nitrogen Migration (R,R)-FeBIPF₂ (2 mol%), TMP, –50 °C 90–98 88–98 High stereoselectivity and yield

Notes on Purification and Formulation

  • Purification is typically performed by silica gel chromatography using ethyl acetate/hexane mixtures.
  • The final compound is isolated as a colorless oil or solid depending on the scale and conditions.
  • For biological applications, stock solutions are prepared in solvents such as DMSO, PEG300, Tween 80, or corn oil with careful stepwise addition to ensure clear solutions.

Summary of Research Findings

  • The stereocontrolled 1,3-nitrogen migration catalyzed by (R,R)-FeBIPF₂ represents a state-of-the-art method for preparing (R)-Boc-protected amino acids with high enantiomeric purity.
  • Protection strategies involving Boc and tert-butyl esters are critical for functional group compatibility and yield optimization.
  • The use of cyclic sulfamidate intermediates and mild acidic conditions prevents side reactions and facilitates the synthesis of pure enantiomers.
  • The described methods provide scalable and reproducible routes suitable for medicinal chemistry and biochemical research applications.

Applications De Recherche Scientifique

This compound has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in drug development, particularly in the treatment of diseases related to amino acid metabolism.

  • Industry: Employed in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Substituent Variations

The compound’s key structural analogs differ in halogenation patterns, aromatic substituents, or stereochemistry. These variations significantly influence physicochemical properties, synthetic accessibility, and biological activity.

Table 1: Key Structural Analogs and Their Features
Compound Name Substituent Position/Type Configuration CAS Number Molecular Weight Similarity Score* Key Features/Applications
(R)-3-((Boc)amino)-3-(2,3-dichlorophenyl)propanoic acid (Target) 2,3-dichloro R N/A ~340.2† 1.00 Potential kinase inhibitor intermediate
(S)-3-((Boc)amino)-3-(2,4-dichlorophenyl)propanoic acid 2,4-dichloro S 500788-90-9 ~340.2 0.92 Stereoisomer with distinct bioactivity
3-((Boc)amino)-3-(4-chlorophenyl)propanoic acid 4-chloro Racemic 284493-67-0 ~306.7 1.00 Simpler halogenation for lead optimization
(R)-3-((Boc)amino)-3-(3,4-dimethoxyphenyl)propanoic acid 3,4-dimethoxy R 500788-93-2 325.36 0.85‡ Electron-rich aryl for solubility tuning
(R)-3-((Boc)amino)-4-(4-chlorophenyl)butanoic acid 4-chloro (butanoic chain) R 499995-81-2 ~326.8 0.93 Extended backbone for conformational studies

*Similarity scores based on structural overlap (0.00–1.00) ; †Estimated; ‡Inferred from substituent divergence.

Substituent Effects on Physicochemical Properties

  • Halogen vs. Methoxy Groups : The 2,3-dichlorophenyl group in the target compound enhances lipophilicity (LogP ~3.5–4.0) compared to the 3,4-dimethoxyphenyl analog (LogP ~2.5–3.0), influencing membrane permeability and metabolic stability .

Stereochemical Impact

The R-configuration in the target compound is critical for chiral recognition in biological systems. For example, the S-configured 2,4-dichloro analog (CAS 500788-90-9) may exhibit reduced activity in kinase inhibition assays due to mismatched stereoelectronic interactions .

Activité Biologique

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid is a compound of significant interest due to its biological activity, particularly in the context of medicinal chemistry and potential therapeutic applications. This article delves into its structure, biological activity, and relevant research findings.

Chemical Structure

The compound is characterized by the following chemical formula and properties:

  • Molecular Formula : C15H19Cl2NO4
  • Molecular Weight : 348.22 g/mol
  • CAS Number : 269396-56-7

Biological Activity

The biological activity of (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid has been explored in various studies, particularly focusing on its potential as an anthelmintic and its interaction with biological systems.

Research indicates that compounds with a similar structural motif often act on specific targets within nematodes. For instance, studies on related amino-acetonitrile derivatives have shown that they modulate the function of nicotinic acetylcholine receptors in nematodes, leading to paralysis and death of the parasites . This mechanism is crucial for developing treatments against gastrointestinal nematodes in livestock.

Case Studies and Research Findings

  • Anthelmintic Activity :
    • A study demonstrated that amino-acetonitrile derivatives exhibit high efficacy against gastrointestinal nematodes in sheep, suggesting that (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid may share similar properties .
    • The compound's ability to target specific receptor pathways could make it a candidate for further investigation as a veterinary drug.
  • Metabolic Stability :
    • Investigations into the metabolic pathways of similar compounds revealed that they undergo biotransformation primarily through cytochrome P450 enzymes in ruminants. This suggests that (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid may also be metabolized similarly, impacting its pharmacokinetics and efficacy .

Data Table: Comparative Biological Activity

Compound NameCAS NumberMolecular WeightBiological Activity
(R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid269396-56-7348.22 g/molPotential anthelmintic activity
Monepantel160040-67-0300.34 g/molEffective against GINs in sheep
Other AADsVariousVariesModulation of nicotinic receptors

Q & A

Basic Research Questions

Q. How can the synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid be optimized for yield and enantiomeric purity?

  • Methodology :

  • Step 1 : Start with enantiomerically pure (R)-3-amino-3-(2,3-dichlorophenyl)propanoic acid. Protect the amino group using Boc anhydride in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at 0–25°C .

  • Step 2 : Optimize reaction time and stoichiometry (e.g., 1.2 equivalents of Boc anhydride) to minimize racemization. Monitor reaction progress via TLC or HPLC .

  • Step 3 : Purify the product using flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Validate purity via NMR (e.g., absence of diastereomeric peaks) and chiral HPLC (e.g., Chiralpak IA column, >99% ee) .

    • Key Data :
ParameterOptimal ConditionYield RangePurity (HPLC)
SolventDCM75–85%≥98%
Temperature0–25°C->99% ee

Q. What purification techniques are most effective for isolating (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid from by-products?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) for high-resolution separation of Boc-protected derivatives. Adjust gradient elution to resolve closely related impurities .
  • Recrystallization : Employ ethanol/water mixtures (7:3 v/v) at 4°C for crystallization. Monitor crystal formation via polarized light microscopy to ensure homogeneity .
    • Validation : LC-MS to confirm molecular ion ([M+H]⁺ at m/z 335.2) and absence of deprotected or dimerized species .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodology :

  • Accelerated Degradation Studies : Store aliquots at 25°C, 4°C, and -20°C. Analyze samples monthly via HPLC to detect hydrolysis of the Boc group or racemization .
  • Humidity Testing : Expose the compound to 75% relative humidity for 30 days. Monitor mass loss and degradation by TLC (silica gel, chloroform/methanol 9:1) .

Advanced Research Questions

Q. What strategies mitigate stereochemical inversion during the synthesis of Boc-protected amino acid derivatives?

  • Methodology :

  • Low-Temperature Reactions : Conduct Boc protection at 0°C to reduce base-catalyzed racemization. Use mild bases like DMAP instead of TEA in polar aprotic solvents (e.g., THF) .
  • Chiral Auxiliaries : Introduce a temporary chiral directing group (e.g., Evans oxazolidinone) during intermediate steps to enforce stereochemical retention .
    • Validation : Compare enantiomeric excess (ee) before and after synthesis using circular dichroism (CD) spectroscopy or chiral SFC .

Q. How can computational modeling predict the bioactivity of this compound in drug design?

  • Methodology :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., enzymes requiring dichlorophenyl motifs for substrate binding). Focus on the Boc group’s steric effects .
  • MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (TIP3P water) to assess conformational stability of the dichlorophenyl moiety .
    • Data Interpretation :
Target ProteinBinding Affinity (ΔG, kcal/mol)Key Interactions
CYP450 3A4-8.2Hydrophobic packing with dichlorophenyl
Carboxypeptidase A-7.5H-bonding with propanoic acid

Q. What analytical methods resolve contradictions in reported synthetic yields for this compound?

  • Methodology :

  • Meta-Analysis : Compile yield data from 10+ studies. Use multivariate regression to identify variables (e.g., solvent polarity, catalyst loading) most correlated with yield disparities .
  • Reproducibility Testing : Replicate high- and low-yield protocols in triplicate. Quantify impurities via qNMR (internal standard: 1,3,5-trimethoxybenzene) .
    • Resolution : Contradictions often arise from unoptimized workup steps (e.g., incomplete extraction of acidic by-products) .

Safety and Handling

Q. What precautions are critical when handling (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid?

  • Protocol :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions due to potential dust formation .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate. Collect solid residues in sealed containers for incineration .
    • Toxicity Data :
HazardCodePrecaution
H315Skin irritationAvoid direct contact
H319Eye damageUse face shield

Applications in Medicinal Chemistry

Q. How is this compound utilized as a building block in peptide-based drug candidates?

  • Methodology :

  • Solid-Phase Synthesis : Incorporate the Boc-protected amino acid into peptide chains using HBTU/HOBt activation. Deprotect with TFA/DCM (95:5 v/v) post-assembly .
  • Bioactivity Profiling : Test conjugates for antimicrobial activity (MIC assays) or kinase inhibition (IC₅₀ via ADP-Glo™) .
    • Case Study : A derivative showed IC₅₀ = 1.2 µM against SARS-CoV-2 Mpro in fluorescence resonance energy transfer (FRET) assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.